molecular formula C7H5ClIN3 B1486485 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 833481-37-1

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1486485
Key on ui cas rn: 833481-37-1
M. Wt: 293.49 g/mol
InChI Key: CCVSDXKTRGSGEN-UHFFFAOYSA-N
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Patent
US09156853B2

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2 g, 13.0 mmol) in anhydrous DMF (40 ml) was added potassium hydroxide (2.19 g, 39.1 mmol) followed by iodine (3.64 g, 14.3 mmol). The mixture was stirred for 1 h. Methyl iodide (0.814 ml, 13.0 mmol) was added and the mixture stirred for a further 1 h. The mixture was poured into 20% w/w sodium thiosulfate solution (400 ml). The formed solid was collected by filtration and dried under vacuum to afford the title compound which was used without further purification. LCMS RT=1.12 min, [M(35Cl)+H]+=294.0, [M(37Cl)+H]+=295.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
0.814 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2C=CN[C:4]=2[N:5]=[CH:6][N:7]=1.[OH-].[K+].[I:13]I.CI.S([O-])([O-])(=O)=S.[Na+].[Na+].[CH3:24][N:25]([CH:27]=O)[CH3:26]>>[Cl:1][C:2]1[C:3]2[C:4]([I:13])=[CH:27][N:25]([CH3:26])[C:24]=2[N:5]=[CH:6][N:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
2.19 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.64 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0.814 mL
Type
reactant
Smiles
CI
Step Four
Name
sodium thiosulfate
Quantity
400 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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